3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxybenzoic acid
Description
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a hydroxy group at the 5th position and a dimethylaminocarbonyl group at the 3rd position of the phenyl ring
Properties
IUPAC Name |
3-[3-(dimethylcarbamoyl)phenyl]-5-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-17(2)15(19)11-5-3-4-10(6-11)12-7-13(16(20)21)9-14(18)8-12/h3-9,18H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSJZWFQLVMHPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691304 | |
| Record name | 3'-(Dimethylcarbamoyl)-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261981-80-9 | |
| Record name | 3'-(Dimethylcarbamoyl)-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxybenzoic acid typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-nitrobenzoic acid with dimethylamine to form 3-(N,N-dimethylaminocarbonyl)benzoic acid.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The dimethylaminocarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-benzoquinone.
Reduction: Formation of this compound.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminocarbonyl group can form hydrogen bonds or electrostatic interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The hydroxy group can also participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of a hydroxy group.
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-hydroxybenzoic acid: Similar structure but with the hydroxy group at the 4th position.
Uniqueness: 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxybenzoic acid is unique due to the specific positioning of the hydroxy group, which can influence its reactivity and interaction with molecular targets. This unique structure can result in distinct biological and chemical properties compared to its analogs.
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